Analytical Method Validation Performance in Human Plasma UPLC-MS/MS Bioequivalence Study
In a validated UPLC-MS/MS method utilizing 4-Hydroxyphenyl Carvedilol D5 as the deuterated internal standard, the assay for the unlabeled metabolite 4′-hydroxyphenyl carvedilol in human plasma demonstrated a lower limit of quantitation (LLOQ) of 0.01 ng/mL with intra- and inter-batch precision (%CV) ranging from 0.74 to 3.88 and accuracy from 96.4 to 103.3% [1]. This performance enables the quantification of metabolite levels in the sub-nanogram per milliliter range, a requirement for terminal phase pharmacokinetic profiling in bioequivalence trials involving 12.5 mg carvedilol doses in 34 healthy subjects [1].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) for 4′-hydroxyphenyl carvedilol |
|---|---|
| Target Compound Data | 0.01 ng/mL (using 4-Hydroxyphenyl Carvedilol D5 as IS) |
| Comparator Or Baseline | Parent drug carvedilol: LLOQ = 0.05 ng/mL (using Carvedilol D5 as IS) |
| Quantified Difference | Metabolite LLOQ is 5-fold lower than parent drug LLOQ in the same method |
| Conditions | 100 µL human plasma, solid-phase extraction, UPLC C18 column, acetonitrile-4.0 mM ammonium formate pH 3.0 mobile phase |
Why This Matters
The sub-nanogram sensitivity achieved with this IS enables accurate measurement of low-circulating active metabolite concentrations during the terminal elimination phase, which is critical for establishing bioequivalence confidence intervals per FDA guidance.
- [1] Patel DP, Sharma P, Sanyal M, Singhal P, Shrivastav PS. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomed Chromatogr. 2013;27(8):974-986. View Source
